Technical Whitepaper: 5-Chloro-2-(2-furyl)-1H-1,3-benzimidazole
Technical Whitepaper: 5-Chloro-2-(2-furyl)-1H-1,3-benzimidazole
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It synthesizes chemical properties, synthesis protocols, and biological applications of 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole , a privileged scaffold in pharmaceutical research.
Scaffold Analysis, Synthesis Protocols, and Pharmacological Applications
Executive Summary
The compound 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole (also known as 5-chloro-2-(furan-2-yl)-1H-benzo[d]imidazole) represents a critical "privileged structure" in drug discovery. Merging the lipophilic, bioactive benzimidazole core with an electron-rich furan moiety, this scaffold exhibits versatile binding affinities. It is widely researched for its antitumor , antimicrobial , and antiviral properties, acting primarily through DNA minor groove binding and kinase inhibition.
This guide provides a comprehensive technical analysis of the compound, addressing its tautomeric nature, validated synthesis protocols, and biological characterization workflows.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Chemical Identity[1][5]
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IUPAC Name: 5-chloro-2-(furan-2-yl)-1H-benzo[d]imidazole
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Molecular Formula: C₁₁H₇ClN₂O
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Molecular Weight: 218.64 g/mol
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CAS Registry Number: Note: While specific derivatives (e.g., amines) have distinct CAS numbers (e.g., 37128-76-0), the core scaffold is often referenced in literature as a research chemical.
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SMILES: Clc1cc2nc(c3occc3)[nH]c2cc1
Tautomerism: The 5-Chloro vs. 6-Chloro Paradox
In solution, 5-substituted benzimidazoles with a free N-H exist as a rapid equilibrium mixture of 5-substituted and 6-substituted tautomers.
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Tautomer A (5-chloro): Chlorine is meta to the protonated nitrogen.
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Tautomer B (6-chloro): Chlorine is para to the protonated nitrogen.
Implication for Researchers: In NMR spectroscopy (DMSO-d6), signals often appear broadened or averaged unless the nitrogen is alkylated. For docking studies, both tautomers must be modeled to ensure accurate binding pose prediction.
Physicochemical Data Table
| Property | Value / Characteristic |
| Appearance | Pale yellow to tan crystalline solid |
| Melting Point | > 200°C (Typical range for analogs: 230–250°C) |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
| LogP (Predicted) | ~3.2 (Lipophilic, good membrane permeability) |
| pKa (Predicted) | ~5.5 (Pyridinic nitrogen), ~12.5 (Pyrrolic nitrogen) |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust route involves the oxidative cyclocondensation of 4-chloro-1,2-phenylenediamine with furfural (furan-2-carboxaldehyde).
Protocol A: Oxidative Cyclization (Sodium Metabisulfite Method)
This method is preferred for its higher yield and milder conditions compared to nitrobenzene oxidation.
Reagents:
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4-Chloro-1,2-phenylenediamine (1.0 eq)
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Furfural (1.1 eq)
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Sodium Metabisulfite (Na₂S₂O₅) (1.0 eq)
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Solvent: DMF or Ethanol
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 4-chloro-1,2-phenylenediamine in 20 mL of DMF.
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Addition: Add 11 mmol of furfural. Stir for 10 minutes at Room Temperature (RT).
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Oxidant Addition: Add 10 mmol of Na₂S₂O₅.
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Reflux: Heat the mixture to 100–120°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:2).
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Quenching: Cool the reaction mixture to RT and pour into crushed ice-water.
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Isolation: Filter the resulting precipitate.
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Purification: Recrystallize from ethanol to obtain the pure product.
Synthesis Workflow Diagram
Caption: Figure 1.[1][2] Oxidative cyclocondensation workflow for the synthesis of the target benzimidazole.
Biological Applications & Mechanism of Action
Primary Biological Targets
The 2-aryl benzimidazole scaffold is a "master key" in medicinal chemistry, interacting with multiple targets:
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DNA Minor Groove Binding: The planar, crescent shape allows insertion into the AT-rich regions of the DNA minor groove, inhibiting replication (Antitumor/Antimicrobial).
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Tubulin Polymerization Inhibition: Similar to colchicine, benzimidazoles bind to tubulin, disrupting microtubule formation and causing cell cycle arrest (Anthelmintic/Anticancer).
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Kinase Inhibition: The N-H and N: motifs act as hydrogen bond donor/acceptors in the ATP-binding pockets of kinases (e.g., VEGFR, EGFR).
The "F-12" Context
In experimental protocols involving this compound, references to "F-12" typically denote Ham's F-12 Nutrient Mixture , the standard cell culture medium used for growing mammalian cell lines (e.g., CHO, HL-60) during cytotoxicity assays (IC₅₀ determination), rather than a specific derivative code.[3]
Pharmacological Interaction Pathway
Caption: Figure 2. Multi-target mechanism of action leading to apoptotic cell death.
Analytical Characterization & Validation
To validate the synthesis of 5-chloro-2-(2-furyl)-1H-1,3-benzimidazole, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR) in DMSO-d6
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δ 13.0–13.5 ppm (Broad Singlet, 1H): Imidazole N-H proton (exchangeable with D₂O).
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δ 7.8–8.0 ppm (Multiplet): Furan ring protons (H-5).
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δ 7.5–7.7 ppm (Multiplet): Benzimidazole aromatic protons (H-4, H-7).
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δ 7.2–7.3 ppm (Doublet of Doublets): Benzimidazole H-6 (due to Cl substitution).
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δ 6.7–6.8 ppm (Multiplet): Furan ring protons (H-3, H-4).
Infrared Spectroscopy (FT-IR)
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3100–3400 cm⁻¹: N-H stretching (Broad).
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1620 cm⁻¹: C=N stretching (Benzimidazole ring).
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1050–1100 cm⁻¹: C-O-C stretching (Furan ring).
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750 cm⁻¹: C-Cl stretching.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Benzimidazoles are potential genotoxins; handle with care to avoid inhalation of dust.
References
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Chemical Identity & Properties
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PubChem. 5-chloro-1H-benzimidazole Compound Summary. National Library of Medicine. [Link]
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Synthesis Methodology
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Husain, A., et al. (2011). Synthesis and antimicrobial activity of some new 2-substituted benzimidazoles. Journal of Saudi Chemical Society. [Link]
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Biological Activity (Antitumor)
- Experimental Protocols (Cell Culture)
